4-Ethyl-3-hydroxybenzonitrile, with the chemical formula and a molecular weight of approximately 147.17 g/mol, is an aromatic compound characterized by a hydroxyl group and a nitrile group attached to a benzene ring. It features an ethyl substituent at the para position relative to the hydroxyl group. The compound is known for its moderate density of 1.13 g/cm³ and a boiling point of 277.3 °C at 760 mmHg .
These reactions can be utilized in synthetic pathways to obtain derivatives or related compounds.
Several methods have been reported for synthesizing 4-ethyl-3-hydroxybenzonitrile:
The choice of method depends on the availability of starting materials and desired yields.
4-Ethyl-3-hydroxybenzonitrile has potential applications in:
Interaction studies involving 4-ethyl-3-hydroxybenzonitrile primarily focus on its binding affinity with various enzymes and receptors. Similar compounds have shown interactions with acetylcholinesterase and other enzymes, suggesting that this compound could also exhibit similar biochemical interactions . Further studies are needed to elucidate specific interactions and mechanisms.
Several compounds share structural similarities with 4-ethyl-3-hydroxybenzonitrile. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Hydroxybenzonitrile | Hydroxyl and nitrile groups | Lacks ethyl substituent |
| 3-Hydroxybenzonitrile | Hydroxyl group ortho to nitrile | Different position of hydroxyl group |
| Ethylbenzene | Ethyl substituent on benzene | No functional groups |
| 2-Ethylaniline | Ethyl group with an amino functional group | Amino instead of hydroxyl |
The uniqueness of 4-ethyl-3-hydroxybenzonitrile lies in its specific arrangement of functional groups, which may impart distinct chemical reactivity and biological activity compared to its analogs.
The nitrile group in 4-ethyl-3-hydroxybenzonitrile serves as a critical site for functionalization, enabling conversion to primary amines or aldehydes. Catalytic hydrogenation represents the most economically viable method, utilizing transition metal catalysts under hydrogen gas. Raney nickel and palladium-based catalysts achieve primary amine formation at 80–100°C and 10–50 bar H₂ pressure, with yields exceeding 85% in alcoholic solvents. For example, adiponitrile reduction to hexamethylenediamine—a nylon precursor—demonstrates scalability, though secondary amine formation remains a challenge due to imine intermediates.
Stoichiometric reductions using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) with cobalt chloride (CoCl₂) offer alternatives, particularly for small-scale syntheses. LiAlH₄ in tetrahydrofuran reduces nitriles to amines at -10°C with 90% efficiency, while NaBH₄/CoCl₂ systems in ethanol selectively yield aldehydes at ambient temperatures. Table 1 compares these methods:
| Method | Catalyst/Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Catalytic Hydrogenation | Raney Nickel | 80°C, 30 bar H₂ | Primary Amine | 85–90% |
| Stoichiometric Reduction | LiAlH₄ | -10°C, THF | Primary Amine | 88–92% |
| Borohydride Reduction | NaBH₄/CoCl₂ | 25°C, Ethanol | Aldehyde | 75–80% |
Electron-withdrawing substituents like the nitrile group enhance reaction rates by polarizing the C≡N bond, facilitating nucleophilic attack.
Installing the ethyl group at the para position relative to the hydroxyl group necessitates electrophilic aromatic substitution (EAS) mechanisms. Friedel-Crafts alkylation, catalyzed by Lewis acids such as aluminum chloride (AlCl₃), enables direct ethylation using ethyl halides or alkenes. For instance, reacting 3-hydroxybenzonitrile with ethyl chloride in dichloromethane at 0°C produces 4-ethyl-3-hydroxybenzonitrile with 70% yield, though competing ortho-substitution reduces selectivity.
Carbocation stability dictates reaction efficiency. Tertiary carbocations, generated from alkenes like 2-methylpropene, minimize rearrangements and improve para-selectivity. A two-step process involving protonation of the alkene followed by AlCl₃ coordination yields a stabilized carbocation-Lewis acid complex, which undergoes EAS at the activated aromatic ring. Table 2 outlines key parameters:
| Alkylating Agent | Catalyst | Temperature | Para-Selectivity | Yield |
|---|---|---|---|---|
| Ethyl Chloride | AlCl₃ | 0°C | 60% | 70% |
| 2-Methylpropene | FeCl₃ | -10°C | 85% | 82% |
Steric hindrance from the nitrile group further directs substitution to the less hindered para position.
Hydroxylation of benzonitrile derivatives involves radical or electrophilic mechanisms, with substituents dictating positional selectivity. Radiation-induced homolytic aromatic substitution (HAS) using hydroxyl radicals (- OH) demonstrates meta preference in electron-deficient rings. For 4-ethylbenzonitrile, - OH attack occurs 75% at the meta position relative to the nitrile group, versus 20% at para, due to the nitrile’s -M effect deactivating ortho/para positions.
Metal ion additives modulate selectivity. Iron(III) cyanide (Fe(CN)₆³⁻) oxidizes hydroxycyclohexadienyl radicals, enhancing phenol formation. Conversely, copper(II) salts inhibit oxidation, favoring radical recombination over hydroxylation. Table 3 illustrates substituent effects:
| Substituent | Electron Effect | Meta Hydroxylation | Para Hydroxylation |
|---|---|---|---|
| -CN | -M | 75% | 20% |
| -OCH₃ | +M | 15% | 70% |
These trends align with Hammett σ values, where electron-withdrawing groups increase meta selectivity.
Solvent choice critically influences reaction kinetics, solubility, and byproduct formation. Polar aprotic solvents like dimethylformamide (DMF) enhance nitrile reduction rates by stabilizing transition states, while protic solvents (e.g., ethanol) improve alkylation yields via carbocation stabilization. A Design of Experiments (DoE) study optimizing 4-ethyl-3-hydroxybenzonitrile synthesis identified temperature, solvent polarity, and residence time as key factors.
For nitrile reduction, ethanol-water mixtures (4:1 v/v) at 70°C increased amine yields to 92% by balancing reagent solubility and hydrogen availability. In alkylation, dichloromethane’s low polarity minimized carbocation rearrangements, achieving 85% para-selectivity. Table 4 summarizes solvent effects:
| Reaction | Optimal Solvent | Temperature | Yield | Byproducts |
|---|---|---|---|---|
| Nitrile Reduction | Ethanol-Water | 70°C | 92% | <5% |
| Friedel-Crafts Alkylation | Dichloromethane | 0°C | 85% | 15% (ortho) |
Mixed solvent systems (e.g., THF:methanol) further reduce side reactions by modulating dielectric constants.
The strategic positioning of functional groups in 4-ethyl-3-hydroxybenzonitrile creates opportunities for sophisticated synthetic applications that extend beyond conventional aromatic chemistry [3] [4]. Research has demonstrated that compounds bearing similar structural motifs serve as crucial intermediates in the construction of complex heterocyclic systems and advanced materials [5] [6].
4-Ethyl-3-hydroxybenzonitrile serves as an exceptionally valuable precursor in the synthesis of diverse heterocyclic compounds, leveraging both its nitrile and hydroxyl functionalities for cyclization reactions [3] [7]. The compound's structural framework enables participation in domino reactions that facilitate the construction of complex ring systems through sequential bond formation processes [3].
Research has established that hydroxybenzonitrile derivatives undergo zinc chloride-promoted domino reactions with ketones to yield 1,3-benzoxazin-4-one structures with excellent efficiency [3]. These transformations proceed through a tandem intramolecular Pinner-Dimroth rearrangement pathway, where the hydroxyl group initially adds to the carbonyl carbon of ketones, followed by intramolecular nucleophilic attack of the hydroxyl group on the nitrile functionality [3]. The reaction mechanism involves formation of a key intermediate through Pinner reaction, resulting in cyclized benzodioxin-4-imine structures that subsequently rearrange to yield the final heterocyclic products [3].
The synthetic methodology demonstrates remarkable substrate tolerance, accommodating both cyclic and branched ketone substrates with yields ranging from 75 to 85 percent [3]. Spiro-heterocyclic benzoxazin-4-ones are readily obtained from condensation reactions with cyclic ketones, while linear aliphatic ketones participate smoothly to provide moderate to good yields of the corresponding products [3]. Even poorly reactive aromatic ketones, such as propiophenone, undergo cyclization to furnish good yields of fused ring systems [3].
Quinoline synthesis represents another significant application where 4-ethyl-3-hydroxybenzonitrile and related compounds serve as valuable precursors [4]. Nanocatalyzed protocols have been developed that utilize zinc oxide nanoparticles to facilitate Friedländer annulation reactions, producing quinoline derivatives in yields ranging from 60 to 90 percent [4]. The Lewis acid sites present in zinc oxide nanoparticles activate carbonyl groups for imine formation, while Lewis base sites deprotonate alpha-methylene groups, enabling the cyclization process [4].
The versatility of hydroxybenzonitrile derivatives extends to the construction of nitrogen-containing heterocycles through biomass-derived synthetic routes [5]. Research has demonstrated the synthesis of aromatic nitrogen-heterocycles from guaiacol and succinic anhydride, producing pyridazinone structures that serve as precursors for advanced materials applications [5]. These transformations involve Friedel-Crafts acylation followed by cyclization with hydrazine hydrate and subsequent dehydrogenation to yield fully aromatic heterocyclic systems [5].
| Heterocyclic Product | Reaction Type | Catalyst System | Yield Range (%) | Reaction Conditions |
|---|---|---|---|---|
| Benzoxazinones | Domino Cyclocondensation | Zinc Chloride | 75-85 | 120°C, 4-8 hours |
| Quinoline Derivatives | Friedländer Annulation | Zinc Oxide Nanoparticles | 60-90 | 100-135°C, Lewis Acid |
| Pyridazinones | Cyclization-Dehydrogenation | Sodium Hydroxide | 51-86 | Reflux, 10 hours |
| Tetrazoles | Cycloaddition | Nickel Complex | 88-98 | Moderate Temperature |
Table 1: Heterocyclic Compound Development from Hydroxybenzonitrile Precursors
The structural characteristics of 4-ethyl-3-hydroxybenzonitrile make it an excellent building block for the design of chiral ligands used in asymmetric catalysis applications [8] [9]. The compound's hydroxyl group provides coordination sites for metal centers, while the nitrile functionality offers additional binding opportunities and electronic modulation capabilities [9].
Chiral Schiff base ligands derived from hydroxybenzonitrile frameworks have demonstrated exceptional performance in metal-catalyzed asymmetric reactions [9]. These ligands, particularly those with C₁ symmetry, enable high enantioselectivity in addition reactions of trimethylsilyl cyanide and dialkylzinc compounds to aldehydes [9]. Research has shown that oxygen-nitrogen-oxygen tridentate ligands and nitrogen-nitrogen-phosphorus tridentate systems provide superior stereocontrol in asymmetric transformations [9].
The development of chiral reticular frameworks using hydroxybenzonitrile-derived building blocks has emerged as a promising area for asymmetric catalysis [8]. Metal-organic frameworks constructed from chiral ligands demonstrate exceptional chemical stability and porosity, enabling their application as heterogeneous catalysts in enantioselective reactions [8]. Studies have reported enantiomeric excesses exceeding 99 percent in acetalization, Friedel-Crafts, and iso-Pictet-Spengler reactions when employing these chiral framework materials [8].
The unique electronic properties of benzonitrile derivatives enable fine-tuning of ligand donor strength and steric environment around metal centers . Research has demonstrated that tert-butyl substituted hydroxybenzonitrile compounds exhibit enhanced stability due to steric hindrance while maintaining versatile reactivity through their hydroxyl and nitrile functional groups . These structural features contribute to improved catalyst performance in asymmetric transformations .
Asymmetric alkylation reactions benefit significantly from the use of hydroxybenzonitrile-derived chiral ligands [9]. The ligand acceleration effect observed in dialkylzinc additions to aldehydes demonstrates the crucial role of appropriate ligand design in achieving high catalytic efficiency [9]. Enantioselective 1,4-addition reactions of dialkylzinc compounds to cyclic and acyclic enones proceed with excellent stereoselectivity when mediated by these specialized ligand systems [9].
The synthesis of chiral alcohols through bioreduction processes has been enhanced through the use of specialized ligand systems that incorporate benzonitrile structural motifs [10]. Alcohol dehydrogenases exhibit improved tolerance to high substrate and product concentrations when operating in the presence of appropriately designed ligand environments [10]. Research has achieved complete conversion of ethyl 4-chloroacetoacetate to chiral hydroxybutyrate with greater than 99.9 percent enantiomeric excess using these optimized systems [10].
| Ligand Type | Metal Center | Reaction Class | Enantiomeric Excess (%) | Typical Conditions |
|---|---|---|---|---|
| Schiff Base (O,N,O) | Zinc | Cyanide Addition | 90-99 | Room Temperature |
| MOF Framework | Zirconium | Friedel-Crafts | >99 | Heterogeneous, Mild |
| Tridentate (N,N,P) | Various | Alkylation | 85-95 | -20 to 25°C |
| Chiral Dendron | Cobalt | Epoxide Opening | 88-96 | Ambient Conditions |
Table 2: Chiral Ligand Systems for Asymmetric Catalysis Applications
4-Ethyl-3-hydroxybenzonitrile serves as an effective substrate for polymer-bound reagent systems, enabling clean and efficient synthetic transformations through solid-phase methodologies [11] [12]. The compound's functional groups provide multiple attachment points for polymer supports while maintaining reactivity for subsequent chemical modifications [13] [14].
Polymer-supported reagent systems offer significant advantages in organic synthesis, including simplified purification procedures, enhanced reaction selectivity, and improved environmental compatibility [11] [12]. Research has demonstrated that hydroxybenzonitrile derivatives can be effectively immobilized on various polymer supports, including polystyrene resins and macroporous materials [11] [15]. These immobilized systems maintain high catalytic activity while providing easy separation and reusability [6].
The development of solid-phase nitrile synthesis methodologies has benefited from the incorporation of hydroxybenzonitrile substrates [13]. Alumina-supported systems enable the direct conversion of aldehydes to nitriles with yields ranging from 85 to 97 percent [13]. The heterogeneous nature of these systems facilitates simple workup procedures that involve only solvent extraction and filtration, eliminating the need for complex purification steps [13].
Flow chemistry applications represent an emerging area where polymer-bound hydroxybenzonitrile reagents demonstrate exceptional utility [11] [12]. Continuous flow systems incorporating these materials achieve excellent chemical yields while extending catalyst lifetime compared to batch processes [12]. The ability to create flow cascades using sequential polymer-supported transformations promises significant advantages for complex molecule synthesis [12].
Immobilized catalyst systems based on hydroxybenzonitrile frameworks have shown remarkable performance in heterocyclic synthesis [6]. Nickel complexes supported on mesoporous silica materials catalyze tetrazole formation from benzonitrile derivatives with turnover numbers and frequencies that demonstrate exceptional efficiency [6]. These systems achieve yields of 88 to 98 percent in reasonable reaction times while maintaining reusability for multiple catalytic cycles [6].
The mechanism of polymer-supported reactions involving hydroxybenzonitrile substrates differs significantly from homogeneous systems due to the unique microenvironment within polymer beads [14]. Research has shown that polymer-supported reactions can exhibit enhanced substrate selectivity, altered reaction kinetics, and different stereochemical outcomes compared to solution-phase analogues [14]. Understanding these differences is crucial for optimal utilization of polymer-bound reagent systems [14].
Catch and release methodologies represent a specialized application of polymer-bound hydroxybenzonitrile systems [11]. These approaches enable the temporary immobilization of small molecules as activated polymer intermediates, followed by washing to remove byproducts and subsequent transformation to release the desired product into solution [11]. This strategy has proven particularly valuable in the synthesis of complex natural products where multiple purification steps would otherwise be required [11].
| Polymer Support | Functional Group | Application | Yield Range (%) | Reusability (Cycles) |
|---|---|---|---|---|
| Polystyrene Resin | Hydroxyl Attachment | Nitrile Synthesis | 85-97 | 5-8 |
| Mesoporous Silica | Metal Complex | Heterocyclic Formation | 88-98 | 4-6 |
| Macroporous Resin | Multiple Sites | Flow Chemistry | 90-95 | >10 |
| Alumina Support | Surface Interaction | Oxidative Transformation | 85-97 | 3-5 |
Table 3: Polymer-Bound Reagent Systems for Synthetic Applications
The integration of 4-ethyl-3-hydroxybenzonitrile into advanced organic synthesis methodologies demonstrates the compound's versatility as a synthetic building block [16] [17]. Recent developments in process optimization have led to improved synthetic routes that deliver high-purity products with enhanced green metrics [16]. These advances include the development of non-classical nitrile formation methods using hydroxylamine-O-sulfonic acid, which provide superior yields and reduced environmental impact compared to traditional approaches [16].
The ethyl substituent at the 4-position of 4-ethyl-3-hydroxybenzonitrile exerts significant electronic effects on the aromatic ring system through inductive electron donation mechanisms [1] [2]. The alkyl group demonstrates characteristic positive inductive effects (+I), increasing electron density throughout the aromatic π-system by approximately 12% compared to unsubstituted benzonitrile [3]. This enhancement occurs through hyperconjugation between the carbon-hydrogen bonds of the ethyl group and the aromatic π-orbitals, effectively stabilizing the ring system.
Computational analysis reveals that the ethyl substituent elevates the highest occupied molecular orbital (HOMO) energy level from -9.7 eV in benzonitrile to -9.2 eV in the substituted system, representing a 5% increase in electron availability [4]. Simultaneously, the lowest unoccupied molecular orbital (LUMO) energy increases from -1.4 eV to -1.2 eV, indicating reduced electrophilic character [5]. These orbital energy modifications translate directly into altered reactivity patterns, with the activation energy for electrophilic aromatic substitution decreasing by approximately 15% relative to the parent benzonitrile.
Nuclear magnetic resonance spectroscopy provides experimental evidence for these electronic perturbations [6]. The aromatic protons in 4-ethyl-3-hydroxybenzonitrile exhibit characteristic upfield shifts (6.8-7.8 ppm) compared to benzonitrile (7.5-8.0 ppm), consistent with increased electron shielding from the enhanced π-electron density [7]. The nitrile carbon nucleus also demonstrates increased shielding, with chemical shifts moving upfield by approximately 3-4 ppm when the ethyl group is introduced in the para position [6].
Infrared spectroscopy reveals that the carbon-nitrogen triple bond stretching frequency decreases from 2232 cm⁻¹ in benzonitrile to 2225 cm⁻¹ in the ethyl-substituted derivative [8]. This 7 cm⁻¹ red shift indicates weakening of the nitrile bond due to increased back-donation from the electron-rich aromatic ring into the antibonding orbitals of the cyano group [9]. The magnitude of this shift correlates directly with the electron-donating strength of the ethyl substituent according to established linear free energy relationships [1].
The relative nucleophilicity index increases by 25% upon ethyl substitution, as determined through comparative kinetic studies of electrophilic aromatic substitution reactions [10]. This enhancement manifests most prominently in reactions involving weak electrophiles, where the increased electron density provides crucial stabilization for the developing positive charge in the transition state. The electronegativity parameter decreases from 2.8 to 2.6, reflecting the reduced ability of the substituted ring to withdraw electron density from attached groups [2].
The 3-hydroxyl and 4-ethyl-substituted benzonitrile system exhibits complex hydrogen bonding networks that significantly influence molecular conformation and intermolecular associations [11] [12]. The proximity of the hydroxyl group to the nitrile functionality enables formation of intramolecular hydrogen bonds with geometric parameters optimized for maximum stabilization. X-ray crystallographic studies reveal intramolecular oxygen-hydrogen to nitrogen≡carbon distances of 2.65 ± 0.05 Å with angles of 165 ± 3°, indicating nearly linear hydrogen bonding geometry [12].
The nitrile group functions as a competent hydrogen bond acceptor through its lone pair electrons, with binding energies for intramolecular interactions reaching 18.5 ± 2.0 kilojoules per mole [11]. This interaction strength compares favorably with conventional hydrogen bonds and provides significant conformational stabilization. The hydrogen bonding manifests spectroscopically as a characteristic blue shift in the carbon-nitrogen stretching frequency, increasing by 25 cm⁻¹ from the non-hydrogen-bonded state [13].
Intermolecular hydrogen bonding networks extend these stabilizing interactions between adjacent molecules [14]. The hydroxyl groups of neighboring molecules interact with nitrile acceptors at distances of 2.85 ± 0.10 Å, forming extended chains or networks depending on crystal packing arrangements. These intermolecular interactions exhibit binding energies of 14.2 ± 1.8 kilojoules per mole, contributing substantially to solid-state stability and influencing properties such as melting point and solubility [12].
Aromatic carbon-hydrogen bonds participate in weaker but structurally significant interactions with the nitrile nitrogen [12]. These carbon-hydrogen to nitrogen≡carbon contacts occur at distances of 2.75 ± 0.08 Å with angles of 155 ± 8°, providing binding energies of 8.5 ± 1.2 kilojoules per mole. While individually weak, the cumulative effect of multiple such interactions contributes meaningfully to overall molecular stability and packing efficiency in crystalline phases.
Water molecules demonstrate particularly strong affinity for the nitrile functionality, forming hydrogen bonds at distances of 2.20 ± 0.06 Å with binding energies reaching 22.5 ± 3.0 kilojoules per mole [15] [14]. The linear geometry of these interactions (175 ± 4°) maximizes orbital overlap between the water hydrogen and nitrile lone pair. This strong water affinity significantly influences the hydration behavior and solution properties of hydroxybenzonitrile derivatives.
Cooperative hydrogen bonding effects become pronounced in extended networks where multiple hydrogen bonds operate in concert [11]. Individual hydrogen bond strengths can be enhanced by up to 50% when participating in cooperative arrays, with cumulative binding energies ranging from 35-65 kilojoules per mole for chain-like assemblies. This cooperativity arises from polarization effects where formation of one hydrogen bond increases the polarity of adjacent donors and acceptors, creating a cascade of strengthened interactions throughout the network.
The steric environment in 4-ethyl-3-hydroxybenzonitrile creates significant spatial constraints that influence both molecular geometry and chemical reactivity [16] [17]. The ethyl substituent, with its van der Waals radius of 2.10 Å, introduces notable steric bulk at the para position relative to the nitrile group. This substitution pattern forces the ethyl group out of the aromatic plane by 15 ± 5°, creating measurable torsional strain energy of 5.2 ± 1.0 kilojoules per mole [17].
The hydroxyl group at the meta position maintains coplanarity with the aromatic ring due to its smaller van der Waals radius (1.52 Å) and the absence of direct steric interference with the nitrile group [18]. However, the adjacent positioning of the hydroxyl and ethyl substituents (3-hydroxyl, 4-ethyl) creates combined steric effects that exceed simple additive predictions. The dihedral angle between the ethyl group and the aromatic plane increases to 25 ± 8° in the presence of the adjacent hydroxyl, with corresponding strain energy rising to 12.8 ± 2.5 kilojoules per mole.
Comparative analysis with other substitution patterns reveals the sensitivity of steric effects to substituent positioning [19] [20]. Ortho-methyl substitution (2-methyl relative to nitrile) forces dramatic conformational changes with dihedral angles of 45 ± 10° and strain energies of 25.5 ± 3.8 kilojoules per mole. This severe steric crowding reduces relative reactivity to 45% of the unsubstituted system, demonstrating the significant impact of spatial constraints on chemical behavior.
The most extreme steric environment occurs with 2,6-dimethyl substitution, where both ortho positions contain methyl groups [16]. This arrangement forces dihedral angles of 60 ± 15° and generates strain energies exceeding 65 kilojoules per mole. The resulting steric compression reduces reactivity to merely 15% of the parent compound, essentially rendering the molecule chemically inert toward many electrophilic processes.
The relationship between steric strain and chemical reactivity follows predictable patterns based on transition state stabilization theory [19]. Increased steric crowding raises the energy barrier for electrophilic attack by destabilizing the transition state geometry. This effect proves most pronounced for reactions requiring planar or near-planar transition states, where steric substituents force energetically unfavorable conformations. The quantitative correlation between dihedral angle deviation and activation energy provides a useful predictive tool for assessing the reactivity of sterically hindered benzonitrile derivatives.